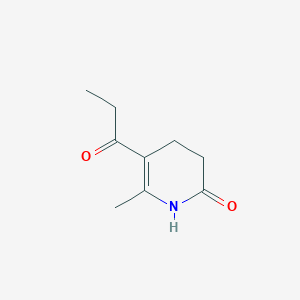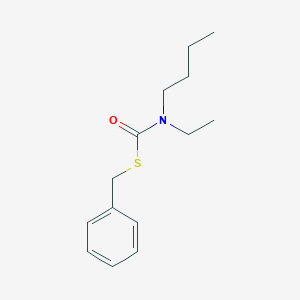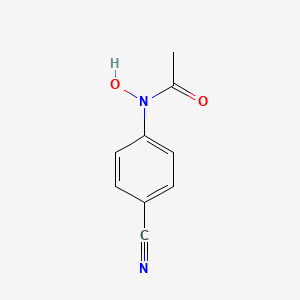![molecular formula C42H64 B14423854 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene CAS No. 84656-92-8](/img/structure/B14423854.png)
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and an ethyl group. This compound is notable for its unique structure, which includes two cyclohexyl groups, each bearing an ethyl substituent. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene typically involves a series of organic reactions. One common method includes the alkylation of cyclohexylbenzene with ethyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes.
Aplicaciones Científicas De Investigación
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on biological systems and its potential as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals for display technologies.
Mecanismo De Acción
The mechanism by which 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and biological context.
Comparación Con Compuestos Similares
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene can be compared with other similar compounds, such as:
- 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene
- 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-trifluoromethoxybenzene
These compounds share structural similarities but differ in their substituents on the benzene ring, which can significantly impact their chemical properties and applications. For example, the presence of fluorine or trifluoromethoxy groups can alter the compound’s reactivity and interaction with biological targets, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
84656-92-8 |
|---|---|
Fórmula molecular |
C42H64 |
Peso molecular |
569.0 g/mol |
Nombre IUPAC |
1-[4-(4-ethylcyclohexyl)cyclohexyl]-4-methylbenzene |
InChI |
InChI=1S/2C21H32/c2*1-3-17-6-10-19(11-7-17)21-14-12-20(13-15-21)18-8-4-16(2)5-9-18/h2*4-5,8-9,17,19-21H,3,6-7,10-15H2,1-2H3 |
Clave InChI |
YCFCVYPZGWNZLE-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C.CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [(3-bromophenyl)imino]propanedioate](/img/structure/B14423772.png)

silane](/img/structure/B14423789.png)
![Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14423797.png)
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)


![1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B14423837.png)
![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)

![7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol](/img/structure/B14423847.png)

![1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine](/img/structure/B14423860.png)
![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
